molecular formula C13H12N2O3 B3025557 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 423753-42-8

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3025557
CAS No.: 423753-42-8
M. Wt: 244.25 g/mol
InChI Key: VPEWMYSPADRRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups, a nitrophenyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine. This reaction can be catalyzed by various Lewis acids such as Bi(NO3)3·5H2O, Sc(OTf)3, SnCl2·2H2O, and others . The reaction conditions often require heating and can be performed under solvent-free conditions or in the presence of environmentally friendly catalysts like onion extract .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or hydrazine hydrate (N2H4·H2O) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the nitro group in a different position.

    2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde: The nitro group is reduced to an amine.

    2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-6-11(8-16)10(2)14(9)12-4-3-5-13(7-12)15(17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEWMYSPADRRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347163
Record name 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423753-42-8
Record name 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.